molecular formula C19H18F3NO5 B2942043 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE CAS No. 1795031-61-6

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE

Cat. No.: B2942043
CAS No.: 1795031-61-6
M. Wt: 397.35
InChI Key: DSMVPYWQKFUFGF-UHFFFAOYSA-N
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Description

The compound “({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethoxybenzoate” is a structurally complex benzoate ester featuring:

  • 2,4-Dimethoxybenzoate backbone: Aromatic ring with electron-donating methoxy groups at positions 2 and 4, enhancing solubility and modulating electronic properties .
  • 2-(Trifluoromethyl)benzyl group: The trifluoromethyl (CF₃) group at the ortho position of the benzyl moiety contributes to lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO5/c1-26-13-7-8-14(16(9-13)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-15(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVPYWQKFUFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters, carbamates, and trifluoromethyl-containing derivatives from diverse sources (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Features Functional Differences vs. Target Compound Potential Applications References
Metsulfuron methyl ester Methyl benzoate with sulfonylurea and triazine groups Sulfonylurea vs. carbamoyl; triazine vs. CF₃-benzyl Herbicide (sulfonylurea class)
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate Trifluoroacetamido group at position 4; hydroxyl at position 2 Trifluoroacetamido vs. carbamoyl; hydroxyl vs. methoxy Intermediate in drug synthesis
2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate Dichlorobenzoate with naphthoyl hydrazone Chloro vs. methoxy; hydrazone vs. carbamoyl Not specified (likely research)
XCT790 (GPCR/ion channel ligand) Trifluoromethyl thiadiazole; methoxy and cyano groups Thiadiazole vs. benzoate; cyano vs. carbamoyl Estrogen-related receptor modulator
Methyl 2-[(3-aminophenyl)formamido]acetate Formamido-acetate linkage; aniline substituent Formamido vs. carbamoyl; smaller substituent vs. CF₃-benzyl Synthetic intermediate

Key Observations :

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in the target compound) enhance stability and lipophilicity compared to electron-donating groups (e.g., methoxy in metsulfuron) .
  • Carbamoyl vs. Sulfonylurea : The carbamoyl group in the target compound may offer better hydrolytic stability than sulfonylureas, which are prone to cleavage in acidic environments .

Bioactivity Implications: Trifluoromethyl groups are prevalent in herbicides (e.g., metsulfuron) and pharmaceuticals (e.g., XCT790), suggesting the target compound could share pesticidal or receptor-targeting activity .

Synthetic Challenges :

  • The trifluoromethylbenzyl-carbamoyl linkage introduces steric hindrance, which may complicate synthesis compared to simpler esters (e.g., methyl 2-hydroxy-4-trifluoroacetamido benzoate) .

Research Findings and Gaps

  • Metabolic Stability : CF₃-substituted compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait shared with XCT790 .
  • Solubility : The 2,4-dimethoxy groups may improve aqueous solubility relative to chlorinated analogs (e.g., dichlorobenzoate in ), though logP data are lacking .
  • Unanswered Questions: No direct evidence links the target compound to specific biological targets or efficacy. Further studies on its enzyme inhibition or receptor binding are needed.

Biological Activity

The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethoxybenzoate is a synthetic organic molecule notable for its complex structure and potential biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₄F₃N₁O₃
  • Molecular Weight: Approximately 367.32 g/mol

The structure includes a trifluoromethyl group, a carbamoyl moiety, and a dimethoxybenzoate component, which contributes to its unique chemical properties and biological activities.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the dimethoxybenzoate ring may facilitate interactions with specific biological pathways. These interactions can lead to various effects, including:

  • Inhibition of Enzyme Activity: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Modulation of Receptor Signaling: It may interact with various receptors influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as COX-2 and lipoxygenases (LOX-5 and LOX-15). In vitro studies have demonstrated moderate inhibitory activity against these enzymes, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties by modulating metabolic pathways associated with cancer growth. It has been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The presence of the trifluoromethyl group is believed to enhance its bioavailability and efficacy in targeting cancer cells .

Antimicrobial Activity

Similar compounds have been studied for their antimicrobial properties. For instance, derivatives with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell function through inhibition of macromolecular synthesis.

Case Studies

  • Cytotoxicity Evaluation:
    • A study evaluated the cytotoxic effects of related compounds against MCF-7 cells, reporting IC50 values that indicate significant growth inhibition at low concentrations (e.g., IC50 = 10.4 μM for certain derivatives) .
  • Enzyme Inhibition Studies:
    • Another investigation focused on enzyme inhibition where derivatives were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating dual inhibitory effects with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific derivative tested .
  • Antimicrobial Efficacy:
    • A recent study highlighted the effectiveness of trifluoromethyl-substituted pyrazole derivatives against MRSA biofilms, showing higher potency than standard antibiotics like vancomycin .

Data Table: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
This compoundTrifluoromethyl and carbamoyl groupsEnzyme inhibition (COX-2, LOX-5)Enhanced lipophilicity
Related Derivative ATrifluoromethyl groupAnticancer activity (MCF-7)High cytotoxicity at low doses
Related Derivative BTrifluoromethyl substitutionAntimicrobial activity (MRSA)Effective against biofilm formation

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